molecular formula C20H22N2O2 B564860 (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid CAS No. 63944-54-7

(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid

Cat. No.: B564860
CAS No.: 63944-54-7
M. Wt: 322.408
InChI Key: QTHYWTOIDWEUIY-BOKYVJDKSA-N
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Description

(1R)-17-Ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid is a complex polycyclic alkaloid characterized by a rigid pentacyclic scaffold with an ethyl substituent at position 17 and a carboxylic acid group at position 1. Its stereochemistry (1R configuration) and fused ring system contribute to its unique physicochemical and biological properties. The compound shares structural homology with iboga alkaloids, such as noribogaine and catharanthine derivatives, which are known for neuropharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₁H₂₄N₂O₂
  • Molecular Weight : 336.43 g/mol
  • Stereochemistry : (1R,18R) configuration
  • Functional Groups : Carboxylic acid (-COOH), ethyl (-CH₂CH₃), and tertiary amine.
  • LogP : 3.19 (indicative of moderate lipophilicity) .

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Relevance Source
Target Compound C₂₁H₂₄N₂O₂ 336.43 Carboxylic acid, ethyl, tertiary amine Neuroactivity (hypothesized)
Noribogaine [(15S,17R)-17-ethyl-3,13-diazapentacyclo[...]-7-ol] C₂₀H₂₄N₂O 308.42 Hydroxyl (-OH), ethyl Anti-addiction agent
(15S,19S)-15-Ethyl-1,11-diazapentacyclo[...]-17-carboxylic acid C₂₀H₂₂N₂O₂ 322.40 Carboxylic acid, ethyl Vinca alkaloid derivative
2-(16,18-Dioxo-17-azapentacyclo[...])-4-nitrobenzoic acid C₂₅H₁₆N₂O₆ 440.41 Nitro (-NO₂), benzoic acid Synthetic intermediate
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-17-aza... C₂₆H₂₈N₄O₅ 476.53 Acetyl, methoxyphenyl, piperazine Antiviral (hypothesized)

Key Observations :

  • Ring Systems: The target compound and noribogaine share a pentacyclic core, but noribogaine replaces the carboxylic acid with a hydroxyl group, altering solubility and receptor affinity .
  • Substituent Effects : The nitrobenzoic acid derivative (C₂₅H₁₆N₂O₆) introduces electron-withdrawing nitro groups, significantly increasing molecular weight and polarity compared to the target compound .
  • Stereochemical Variance : The (15S,19S)-configured analogue in has a smaller molecular weight (322.40 vs. 336.43) due to fewer carbon atoms, impacting binding kinetics.

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

Compound Name LogP pKa (acid) Polar Surface Area (Ų) Rotatable Bonds Hydrogen Bond Donors
Target Compound 3.19 16.37 45.33 3 1
(15S,19S)-15-Ethyl-...acid 1.21* N/A 45.33 2 1
Noribogaine ~2.5† ~10.5 52.34 2 2

*LogD at pH 5.5; †Estimated based on structural similarity.

Key Observations :

  • Lipophilicity : The target compound’s higher LogP (3.19 vs. 1.21 for ) suggests better membrane permeability.
  • Acid Dissociation: The target’s pKa of 16.37 indicates a weakly acidic carboxylic acid group, contrasting with noribogaine’s phenolic -OH (pKa ~10.5).

Biological Activity

(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid is a complex organic compound notable for its unique pentacyclic structure and potential biological activities. This compound's intricate carbon framework and the presence of multiple double bonds suggest a variety of pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The compound features a pentacyclic structure with a carboxylic acid functional group. Its IUPAC name indicates specific stereochemistry and highlights its potential reactivity in biological systems.

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O₂
Molecular Weight304.42 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with complex cyclic structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.
  • Antimicrobial Properties : The presence of nitrogen atoms in the structure may enhance antimicrobial activity against various pathogens by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially making it a candidate for further investigation in cancer therapeutics.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally similar compounds and found that they could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . In vitro assays demonstrated that compounds with similar pentacyclic frameworks showed IC50 values in the low micromolar range against various cancer cell lines.

Antimicrobial Effects

Research published in Phytotherapy Research indicated that compounds related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Cytotoxicity Studies

In another investigation reported in Cancer Letters, the cytotoxic effects of related diazabicyclic compounds were assessed using MTT assays on human cancer cell lines . Results indicated that these compounds could induce apoptosis and inhibit cell migration at concentrations that did not affect normal cells significantly.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies using molecular docking simulations have suggested binding affinities to key enzymes involved in metabolic pathways relevant to cancer progression .

Properties

IUPAC Name

(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-13-9-12-10-20(19(23)24)17-15(7-8-22(11-12)18(13)20)14-5-3-4-6-16(14)21-17/h3-6,9,12,18,21H,2,7-8,10-11H2,1H3,(H,23,24)/t12?,18?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHYWTOIDWEUIY-BOKYVJDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675560
Record name (5xi,18beta)-3,4-Didehydroibogamine-18-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63944-54-7
Record name (5xi,18beta)-3,4-Didehydroibogamine-18-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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